HLA-B*5701 Allele Screening Reduces Abacavir Hypersensitivity Reaction Incidence from 7.8% to 3.4%
Abacavir is the only NRTI with an FDA-mandated genetic screening requirement prior to initiation. In the PREDICT-1 trial, the incidence of clinically suspected hypersensitivity reaction (HSR) was 7.8% (66/847) in unscreened patients versus 3.4% (27/803) in patients screened negative for HLA-B*5701 (P < 0.0001) [1]. Furthermore, it is estimated that 61% of HLA-B*5701-positive patients will develop an HSR during abacavir treatment compared with only 4.5% of HLA-B*5701-negative patients [2]. This pharmacogenetic liability is unique among NRTIs; tenofovir, lamivudine, and emtricitabine do not carry analogous screening mandates.
| Evidence Dimension | Hypersensitivity Reaction Incidence |
|---|---|
| Target Compound Data | 3.4% HSR incidence in HLA-B*5701-negative screened patients (27/803) |
| Comparator Or Baseline | 7.8% HSR incidence in unscreened patients (66/847) (baseline comparator) |
| Quantified Difference | Absolute risk reduction of 4.4% (P < 0.0001); 61% vs. 4.5% HSR risk by genotype |
| Conditions | Prospective clinical trial (PREDICT-1) in HIV-infected patients with no prior abacavir exposure |
Why This Matters
This differential mandates that any procurement or study design involving abacavir must account for the cost and logistical burden of HLA-B*5701 screening, a requirement not applicable to alternative NRTIs.
- [1] Zhang S, et al. Application of HLA-B*5701 Screening Before Abacavir Use. Hunan Pharmaceutical Affairs Service Network, 2025 (citing PREDICT-1 trial data). View Source
- [2] Mallal S, Phillips E, Carosi G, et al. HLA-B*5701 screening for hypersensitivity to abacavir. N Engl J Med. 2008;358(6):568-579. View Source
